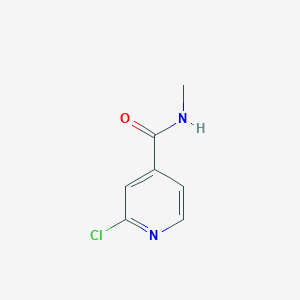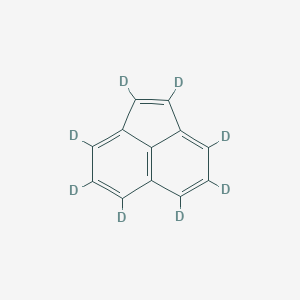
Monophosphothiamine
描述
硫胺素一磷酸盐(氯化物)(二水合物)是一种水溶性化合物,是硫胺素(维生素B1)代谢过程中的中间产物。它是一种内源性代谢产物,在生物体的生化途径中起着至关重要的作用。该化合物通常用于科学研究,以研究硫胺素的代谢和功能 .
作用机制
硫胺素一磷酸盐(氯化物)(二水合物)通过作为硫胺素焦磷酸的前体发挥作用,硫胺素焦磷酸是一种参与糖类和氨基酸分解代谢的辅酶。该化合物被硫胺素磷酸激酶磷酸化,形成硫胺素焦磷酸,然后参与各种酶促反应,这些反应对于能量产生和代谢过程至关重要 .
类似化合物:
- 硫胺素盐酸盐
- 硫胺素焦磷酸
- 硫胺素一磷酸盐硝酸盐
比较:
- 硫胺素盐酸盐: 硫胺素最常用的形式,主要用于膳食补充剂和药物。
- 硫胺素焦磷酸: 硫胺素的活性辅酶形式,直接参与代谢过程。
- 硫胺素一磷酸盐硝酸盐: 硫胺素一磷酸盐的衍生物,具有类似的特性,但阴离子组成不同 .
独特性: 硫胺素一磷酸盐(氯化物)(二水合物)在硫胺素代谢中的中间产物作用以及其特定的氯离子组成方面独一无二,这会影响其在各种生化和工业应用中的溶解度和反应性 .
生化分析
Biochemical Properties
Thiamine monophosphate chloride is involved in several biochemical reactions. It acts as a substrate for thiamine-phosphate kinase, an enzyme that catalyzes the phosphorylation of thiamine monophosphate to thiamine pyrophosphate . Thiamine pyrophosphate is a coenzyme essential for the catabolism of sugars and amino acids . Thiamine monophosphate chloride also interacts with thiamine pyrophosphatase, which hydrolyzes thiamine pyrophosphate to thiamine monophosphate . These interactions highlight the compound’s role in maintaining thiamine homeostasis and facilitating energy production.
Cellular Effects
Thiamine monophosphate chloride influences various cellular processes. It is involved in cellular respiration and the oxidation of fatty acids, contributing to energy production in mitochondria . The compound also affects cell signaling pathways and gene expression by serving as a precursor to thiamine pyrophosphate, which is necessary for the proper functioning of enzymes involved in neurotransmitter synthesis . Thiamine monophosphate chloride’s impact on cellular metabolism is evident in its role in the pentose phosphate pathway, where it helps generate ribose-5-phosphate for nucleotide synthesis .
Molecular Mechanism
At the molecular level, thiamine monophosphate chloride exerts its effects through its conversion to thiamine pyrophosphate. Thiamine pyrophosphate acts as a coenzyme for several enzymes, including transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These enzymes are involved in critical metabolic pathways such as the citric acid cycle and the pentose phosphate pathway . Thiamine monophosphate chloride’s role as a precursor ensures the availability of thiamine pyrophosphate, which is essential for these enzymatic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of thiamine monophosphate chloride have been studied extensively. The compound is relatively stable at acidic pH but degrades more rapidly at neutral or alkaline pH . Over time, thiamine monophosphate chloride can hydrolyze to thiamine, especially in the presence of alkaline phosphatase . Long-term studies have shown that thiamine monophosphate chloride maintains its efficacy in supporting cellular functions, although its stability can be influenced by environmental factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of thiamine monophosphate chloride vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and energy metabolism . At high doses, it can lead to adverse effects such as toxicity and disruption of metabolic processes . Studies have shown that there is a threshold beyond which the beneficial effects of thiamine monophosphate chloride diminish, and toxic effects become more pronounced .
Metabolic Pathways
Thiamine monophosphate chloride is involved in several metabolic pathways. It is converted to thiamine pyrophosphate by thiamine-phosphate kinase, which then participates in the catabolism of sugars and amino acids . Thiamine pyrophosphate acts as a coenzyme for transketolase in the pentose phosphate pathway, facilitating the production of ribose-5-phosphate and NADPH . Additionally, thiamine monophosphate chloride is involved in the citric acid cycle, where it supports the decarboxylation of pyruvate and alpha-ketoglutarate .
Transport and Distribution
Thiamine monophosphate chloride is transported and distributed within cells and tissues through specific transporters. The reduced folate carrier (RFC1) has been shown to mediate the transport of thiamine monophosphate chloride into cells . Once inside the cell, the compound can be converted to thiamine pyrophosphate or hydrolyzed to thiamine . Thiamine monophosphate chloride is also distributed to various tissues, including the brain, liver, and muscles, where it supports metabolic functions .
Subcellular Localization
Thiamine monophosphate chloride is localized in different subcellular compartments, including the cytosol and mitochondria . In the cytosol, it serves as a precursor for thiamine pyrophosphate, which is then transported into mitochondria to participate in energy metabolism . The subcellular localization of thiamine monophosphate chloride is essential for its role in supporting cellular functions and maintaining metabolic homeostasis .
准备方法
合成路线和反应条件: 硫胺素一磷酸盐(氯化物)(二水合物)可以通过用磷酸对硫胺素进行磷酸化来合成。该反应通常以硫胺素盐酸盐为起始原料,在受控条件下与磷酸反应,生成硫胺素一磷酸盐(氯化物)(二水合物) .
工业生产方法: 硫胺素一磷酸盐(氯化物)(二水合物的)工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。然后,通过结晶和干燥过程对化合物进行提纯 .
化学反应分析
反应类型: 硫胺素一磷酸盐(氯化物)(二水合物)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成硫胺素焦磷酸。
还原: 它可以还原回硫胺素。
取代: 在特定条件下,氯离子可以被其他阴离子取代.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
主要产物:
氧化: 硫胺素焦磷酸。
还原: 硫胺素。
取代: 硫胺素一磷酸盐硝酸盐.
科学研究应用
硫胺素一磷酸盐(氯化物)(二水合物)在科学研究中具有广泛的应用:
相似化合物的比较
- Thiamine hydrochloride
- Thiamine pyrophosphate
- Thiamine monophosphate nitrate
Comparison:
- Thiamine hydrochloride: A more commonly used form of thiamine, primarily used in dietary supplements and pharmaceuticals.
- Thiamine pyrophosphate: The active coenzyme form of thiamine, directly involved in metabolic processes.
- Thiamine monophosphate nitrate: A derivative of thiamine monophosphate with similar properties but different anionic composition .
Uniqueness: Thiamine monophosphate (chloride) (dihydrate) is unique in its role as an intermediate in thiamine metabolism and its specific chloride ion composition, which can influence its solubility and reactivity in various biochemical and industrial applications .
属性
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANVXQCOBPOPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN4O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036039 | |
| Record name | Thiamine monophosphate chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273724-21-3 | |
| Record name | Monophosphothiamine dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamine monophosphate chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamine monophosphate chloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiamine monophosphate chloride interact with metal ions, and what structural insights can be derived from these interactions?
A: Thiamine monophosphate chloride (TMP) can form complexes with various metal ions, including Zn²⁺, Cd²⁺, and Hg²⁺. Research [] shows that the binding site for Hg²⁺ in these complexes is the N(1') nitrogen of the pyrimidine ring within the TMP molecule. This interaction was confirmed through X-ray crystallography studies of the HgL₂Cl₂ complex (L represents the deprotonated form of TMP). Additionally, ³¹P NMR spectroscopy proved to be a valuable tool in characterizing these complexes. The technique revealed that the ³¹P chemical shifts are sensitive to the state of the phosphate group in TMP, indicating potential direct bonding interactions between the phosphate group and Zn²⁺ or Cd²⁺ under specific conditions.
Q2: What analytical methods are employed to determine the presence and quantify Thiamine monophosphate chloride in complex matrices like pharmaceutical formulations?
A: Capillary Zone Electrophoresis (CZE) has been successfully applied for the routine analysis and quality control of multivitamin preparations containing Thiamine monophosphate chloride []. This method allows for the separation and quantification of various B-group vitamins, including TMP, in a single run. The optimized CZE method utilizes a 20 mM tetraborate buffer at pH 9.2 as the background electrolyte and UV detection at 214 nm. Validation studies demonstrated the method's reliability, with good precision, linearity, accuracy, and robustness for analyzing TMP in pharmaceutical samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B146112.png)
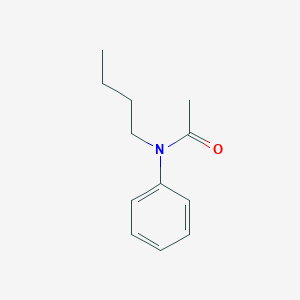
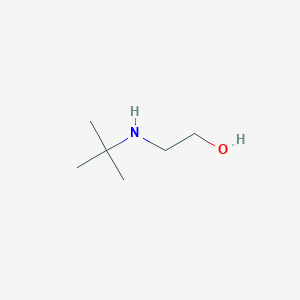
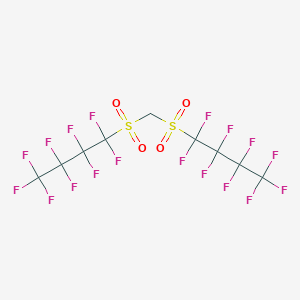
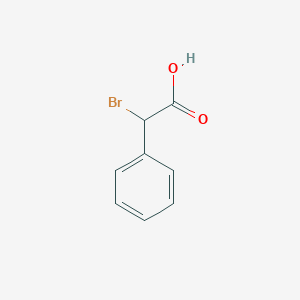
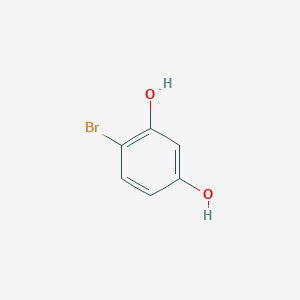
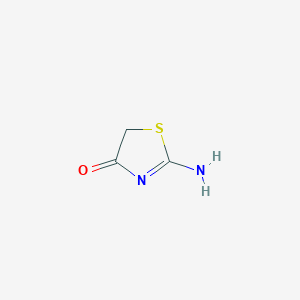
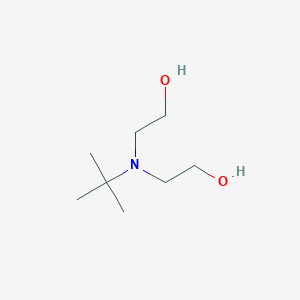
![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)

